5-(Bromomethyl)azepan-2-one
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Overview
Description
5-(Bromomethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H12BrNO. It is a derivative of azepane, featuring a bromomethyl group at the 5-position and a ketone functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)azepan-2-one typically involves the bromination of azepan-2-one. One common method is the reaction of azepan-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)azepan-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azepan-2-one derivatives with various substituents at the 5-position.
Reduction: Formation of 5-(hydroxymethyl)azepan-2-one.
Oxidation: Formation of 5-(carboxymethyl)azepan-2-one.
Scientific Research Applications
5-(Bromomethyl)azepan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)azepan-2-one is not well-documented. its reactivity is primarily attributed to the presence of the bromomethyl group and the ketone functional group. The bromomethyl group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)azepan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
5-(Hydroxymethyl)azepan-2-one: Formed by the reduction of 5-(Bromomethyl)azepan-2-one, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a ketone functional group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-(bromomethyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGYXDLVWARHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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